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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxypyridine

Cat. No.: B1460468 Get Quote

2,3-Difluoro-4-methoxypyridine, identified by the CAS Number 1227578-88-2, is a highly

functionalized heterocyclic compound of significant interest to the pharmaceutical and

agrochemical industries.[1] Its structure, featuring a pyridine core adorned with two vicinal

fluorine atoms and a methoxy group, offers a unique combination of electronic properties,

metabolic stability, and synthetic versatility.

The strategic placement of these functional groups makes it a valuable intermediate for

constructing complex, biologically active molecules. The pyridine scaffold is a well-established

pharmacophore present in numerous approved drugs. The addition of fluorine atoms can

profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often

enhancing metabolic stability, increasing binding affinity to target proteins, and improving

bioavailability.[2] The methoxy group provides a key handle for further synthetic manipulation

and can modulate solubility and electronic properties.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals, providing in-depth information on the physicochemical properties,

synthesis, applications, and safe handling of this important chemical intermediate.

Part 1: Physicochemical and Structural
Characteristics
The distinct arrangement of substituents on the pyridine ring governs the compound's reactivity

and physical properties. The electron-withdrawing nature of the two fluorine atoms decreases
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the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This electronic

modulation is a critical feature leveraged in drug design.

Table 1: Core Properties of 2,3-Difluoro-4-methoxypyridine

Property Value Source(s)

CAS Number 1227578-88-2 [1]

Molecular Formula C₆H₅F₂NO [1]

Molecular Weight 145.11 g/mol [1]

IUPAC Name 2,3-difluoro-4-methoxypyridine [1]

Appearance
Typically a liquid or low-melting

solid
Inferred from analogs[4][5]

Purity
Commercially available up to

≥98%
[1]

Part 2: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines like 2,3-Difluoro-4-methoxypyridine requires a

carefully planned synthetic strategy. While a specific, peer-reviewed synthesis for this exact

molecule is not readily available in the provided search results, a logical and efficient pathway

can be constructed based on established heterocyclic chemistry principles, such as

nucleophilic aromatic substitution (SₙAr) and fluorination reactions.

A plausible and common approach involves the sequential displacement of halides from a

suitable polychloropyridine precursor. The regioselectivity of these substitutions is dictated by

the electronic activation provided by the ring nitrogen and existing substituents.
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Caption: Plausible synthetic workflow for 2,3-Difluoro-4-methoxypyridine.

Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative, field-proven methodology for the synthesis of

fluorinated methoxypyridines, adapted from standard procedures for Halogen Exchange

(Halex) and SₙAr reactions.[6]

Step 1: Regioselective Methoxylation of 2,3,4-Trichloropyridine

Rationale: The C4 position on the trichloropyridine precursor is the most electronically

activated site for nucleophilic aromatic substitution due to the cumulative electron-

withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This allows for a

highly regioselective reaction.

Procedure:

To a solution of sodium methoxide (1.05 equivalents) in dry methanol (5 mL per gram of

substrate) in a round-bottom flask equipped with a reflux condenser, add 2,3,4-
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trichloropyridine (1.0 equivalent) portion-wise at room temperature.

Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the

starting material is consumed (typically 4-6 hours).

Cool the mixture to room temperature and carefully quench with water.

Extract the product with ethyl acetate or dichloromethane (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxypyridine.

Purification can be achieved via column chromatography if necessary.

Step 2: Halogen Exchange (Halex) Fluorination

Rationale: The conversion of the remaining chloro groups to fluoro groups is accomplished

via a high-temperature nucleophilic substitution using an anhydrous fluoride salt, such as

potassium fluoride. A high-boiling point, polar aprotic solvent like sulfolane is essential to

achieve the necessary reaction temperatures and to solubilize the fluoride salt.

Procedure:

In an oven-dried flask under a nitrogen atmosphere, combine the crude 2,3-dichloro-4-

methoxypyridine (1.0 equivalent), anhydrous spray-dried potassium fluoride (2.5-3.0

equivalents), and dry sulfolane.

Heat the reaction mixture to 180-220°C with vigorous stirring for 12-24 hours. The reaction

progress should be monitored by GC-MS.

After cooling, dilute the mixture with water and extract the product with a suitable organic

solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic extracts repeatedly with water to remove sulfolane, followed

by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the

solvent by distillation.
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The final product, 2,3-Difluoro-4-methoxypyridine, is purified by vacuum distillation to

yield a clear liquid.

Part 3: Applications in Drug Discovery
The true value of 2,3-Difluoro-4-methoxypyridine lies in its application as a versatile building

block for creating novel therapeutic agents. Its pre-installed functionalities allow for rapid

diversification and exploration of chemical space, which is a cornerstone of modern lead

optimization campaigns.

Key Roles in Synthesis:

Scaffold for Bioactive Molecules: The compound serves as a core structure that can be

further elaborated. Analogs are key intermediates in the synthesis of potent inhibitors for

various disease targets. For instance, related methoxypyridine derivatives have been used to

synthesize novel PI3K/mTOR dual inhibitors for cancer therapy and gamma-secretase

modulators for Alzheimer's disease.[7][8]

Substrate for Cross-Coupling: While the fluorinated positions are generally unreactive in

palladium-catalyzed cross-coupling, the C5 and C6 positions of the pyridine ring can be

functionalized (e.g., via lithiation followed by quenching with an electrophile or by introducing

a halogen handle) to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig

couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]

Core Intermediate Synthetic Diversification Lead Compound

2,3-Difluoro-4-methoxypyridine
Introduction of

Functional Handle
(e.g., Bromination at C5)

Suzuki Coupling
(Addition of Aryl Group)

Complex Bioactive Molecule
(e.g., Kinase Inhibitor)

 Further
 Synthetic

 Steps 
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Caption: Drug discovery workflow using the intermediate.

Part 4: Safety, Handling, and Storage
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As with any specialized chemical reagent, proper handling of 2,3-Difluoro-4-methoxypyridine
is paramount for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this

exact compound was not retrieved, data from structurally similar fluorinated and methoxylated

pyridines provide a reliable basis for hazard assessment.

Table 2: Summary of Potential Hazards and Precautions (Based on Analogs)

Hazard Category
Description and
Precautionary Statements

Source(s)

Acute Toxicity

Harmful if swallowed, in

contact with skin, or if inhaled

(H302 + H312 + H332). Avoid

breathing vapors/mist (P261).

Use only in a well-ventilated

area or under a chemical fume

hood (P271).

[10]

Skin/Eye Irritation

Causes skin irritation (H315)

and serious eye irritation

(H319). Wear protective

gloves, clothing, and eye/face

protection (P280). Wash skin

thoroughly after handling

(P264). In case of eye contact,

rinse cautiously with water for

several minutes

(P305+P351+P338).

[10][11]

Respiratory Irritation

May cause respiratory irritation

(H335). Avoid inhaling fumes

and move to fresh air if

exposure occurs.

[10][11]

Handling and Storage Recommendations:

Handling: Always work in a well-ventilated chemical fume hood.[12] Use appropriate

personal protective equipment (PPE), including safety goggles with side shields, nitrile or
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neoprene gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[11][12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[12]

Conclusion
2,3-Difluoro-4-methoxypyridine is more than a simple chemical; it is a strategic tool for the

modern medicinal chemist. Its unique substitution pattern provides a stable, versatile scaffold

that enables the efficient synthesis of novel compounds with potentially enhanced

pharmacological properties. Understanding its synthesis, reactivity, and applications allows

researchers to fully leverage its potential in the complex, multi-step process of drug discovery

and development, paving the way for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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